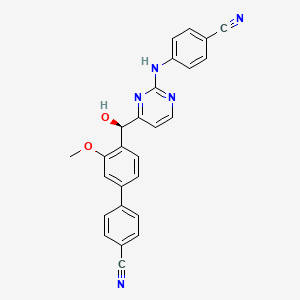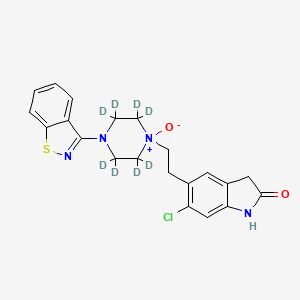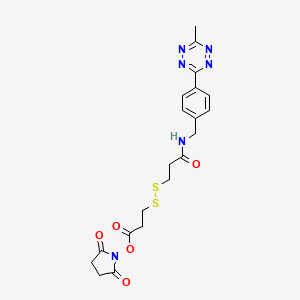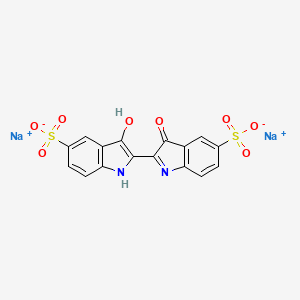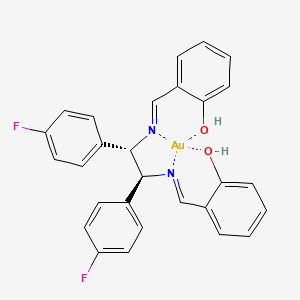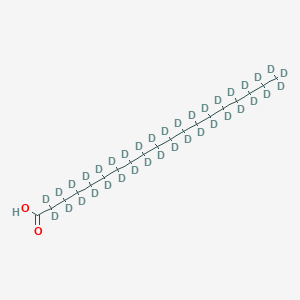
Nonadecanoic-d37 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonadecanoic-d37 acid, also known as deuterated nonadecanoic acid, is a stable isotope-labeled compound. It is a 19-carbon long saturated fatty acid where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
准备方法
Synthetic Routes and Reaction Conditions
Nonadecanoic-d37 acid is synthesized by incorporating deuterium into nonadecanoic acid. The process involves the hydrogenation of nonadecanoic acid in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure reactions and ensure the purity of the final product. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium .
化学反应分析
Types of Reactions
Nonadecanoic-d37 acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to nonadecanol-d37 using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products
Oxidation: this compound derivatives.
Reduction: Nonadecanol-d37.
Substitution: Various substituted this compound derivatives.
科学研究应用
Nonadecanoic-d37 acid is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic and metabolic profiles compared to their non-deuterated counterparts
作用机制
The mechanism of action of nonadecanoic-d37 acid involves its incorporation into biological systems where it behaves similarly to nonadecanoic acid. The deuterium atoms in this compound can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated nonadecanoic acid. This makes it a valuable tool in studying the behavior of fatty acids in biological systems .
相似化合物的比较
Nonadecanoic-d37 acid is unique due to its deuterium labeling, which distinguishes it from other nonadecanoic acid derivatives. Similar compounds include:
Nonadecanoic acid: The non-deuterated form of this compound.
Heptadecanoic acid: A 17-carbon long saturated fatty acid.
Tridecanoic acid: A 13-carbon long saturated fatty acid.
This compound’s uniqueness lies in its stable isotope labeling, which allows for precise quantitation and tracing in scientific research.
属性
分子式 |
C19H38O2 |
|---|---|
分子量 |
335.7 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptatriacontadeuteriononadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI 键 |
ISYWECDDZWTKFF-UQCHHHBTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
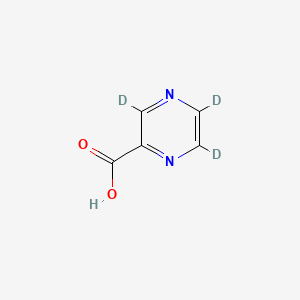
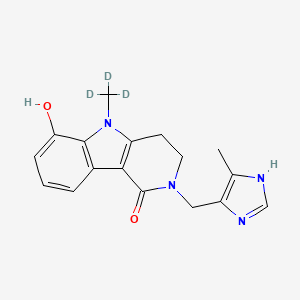
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
